molecular formula C27H20N4O10 B14920659 1,1'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(2,4-dinitrobenzene)

1,1'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(2,4-dinitrobenzene)

Cat. No.: B14920659
M. Wt: 560.5 g/mol
InChI Key: AIGAJGQZLGJQDP-UHFFFAOYSA-N
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Description

1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE is a complex organic compound characterized by the presence of multiple nitro groups and phenoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a dinitrobenzene derivative under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE primarily involves its electron-withdrawing nitro groups. These groups enhance the compound’s reactivity towards nucleophiles and its ability to participate in electron transfer processes. The molecular targets and pathways involved include interactions with nucleophilic sites in biological and chemical systems, leading to the formation of adducts or the initiation of electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in applications requiring strong electron-withdrawing groups and specific spatial configurations .

Properties

Molecular Formula

C27H20N4O10

Molecular Weight

560.5 g/mol

IUPAC Name

1-[4-[2-[4-(2,4-dinitrophenoxy)phenyl]propan-2-yl]phenoxy]-2,4-dinitrobenzene

InChI

InChI=1S/C27H20N4O10/c1-27(2,17-3-9-21(10-4-17)40-25-13-7-19(28(32)33)15-23(25)30(36)37)18-5-11-22(12-6-18)41-26-14-8-20(29(34)35)16-24(26)31(38)39/h3-16H,1-2H3

InChI Key

AIGAJGQZLGJQDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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